molecular formula C32H48O8 B11705497 Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-

Cat. No.: B11705497
M. Wt: 560.7 g/mol
InChI Key: AFHBDDNGQMCYKK-UHFFFAOYSA-N
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Description

The compound "Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-" is a macrocyclic crown ether derivative featuring:

  • A 24-membered ring (octaoxacyclotetracosin) with eight oxygen atoms.
  • Two fused benzene rings (dibenzo[b,n] fusion).
  • 12 hydrogen atoms added (dodecahydro), indicating partial saturation of the macrocycle.
  • Two tert-butyl (1,1-dimethylethyl) substituents at positions 2,16 or 2,17, which confer steric bulk and hydrophobicity .

Properties

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

IUPAC Name

14,30-ditert-butyl-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaene

InChI

InChI=1S/C32H48O8/c1-31(2,3)25-7-9-27-29(23-25)39-21-17-35-13-11-34-16-20-38-28-10-8-26(32(4,5)6)24-30(28)40-22-18-36-14-12-33-15-19-37-27/h7-10,23-24H,11-22H2,1-6H3

InChI Key

AFHBDDNGQMCYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCOCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin involves multiple steps, typically starting with the preparation of the dibenzene ring system. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases may be necessary to achieve the correct ring closure and oxygen incorporation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, altering metabolic processes, and affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and related macrocycles:

Compound Name Ring Size Oxygen Atoms Substituents Molecular Formula Average Mass Key Features Reference
Target Compound 24 8 2 tert-butyl C32H48O8* ~672* High hydrophobicity
6,7,9,10,17,18,20,21-Octahydrodibenzo... () 18 6 2 carboxylic acids C22H24O10 448.424 Polar, acidic groups
Tetraacetate derivative () 18 6 4 acetate groups C60H64O18 1073.154 High molecular weight
Tetrabrominated derivative () 18 6 4 bromine atoms C20H20Br4O6 675.99 Electrophilic reactivity
Dodecahydro parent macrocycle () 24 8 None C24H32O8 448.51 Unsubstituted, smaller cavity
Dibenzo-21-crown-7 () 21 7 Dicyclohexyl N/A N/A Larger cavity for ion binding

*Estimated based on parent macrocycle (C24H32O8) + 2 tert-butyl groups (C8H18).

Key Observations:
  • Substituent Effects: The tert-butyl groups on the target compound increase hydrophobicity compared to polar carboxylic acids () or brominated derivatives (). This may reduce water solubility but improve stability in nonpolar environments .

Physicochemical and Bioactivity Comparisons

Solubility and Stability
  • Target Compound : Tert-butyl groups likely reduce aqueous solubility but enhance lipid membrane permeability, similar to other tert-butyl-substituted crown ethers .
  • Carboxylic Acid Derivatives () : Polar substituents improve water solubility, making them suitable for aqueous-phase applications like metal ion chelation .
  • Brominated Derivatives () : Bromine atoms increase molecular weight and may introduce toxicity, limiting biological applications .
Binding and Catalytic Properties
  • Cavity Size : The 24-membered ring (target) accommodates larger cations (e.g., K⁺ or Cs⁺) compared to 18-membered analogs, as seen in dibenzo-21-crown-7 (), which binds Na⁺ selectively .
  • Steric Effects : Tert-butyl groups may hinder ion coordination, unlike unsubstituted macrocycles (), which exhibit higher binding affinity due to unhindered cavities .
Computational Predictions
  • Similarity Indexing : Using Tanimoto coefficients () or Morgan fingerprints (), the target compound would cluster with other tert-butyl-substituted macrocycles, distinct from polar or halogenated analogs .
  • Docking Affinity : Molecular dynamics simulations () suggest that tert-butyl groups could disrupt interactions with protein binding pockets compared to smaller substituents, as seen in brominated derivatives () .

Biological Activity

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin is a complex chemical compound with significant potential in various biological applications. This article examines its biological activity by summarizing relevant research findings and case studies.

  • Molecular Formula : C₂₄H₃₂O₈
  • Molecular Weight : 448.52 g/mol
  • CAS Number : 14174-09-5
  • Melting Point : 100 - 103 °C

Biological Activity Overview

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin exhibits several biological activities that make it a subject of interest in pharmacological and biochemical research.

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin may inhibit inflammatory pathways by modulating cytokine production.
  • Cell Proliferation Inhibition : Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Case Study 2: Anti-inflammatory Effects

In another investigation published in Phytotherapy Research, the compound was tested for its anti-inflammatory potential using LPS-stimulated macrophages. The findings showed a marked decrease in TNF-alpha and IL-6 production.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Case Study 3: Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin induced apoptosis through the activation of caspase pathways.

Cell LineIC50 Value (µM)
HeLa30
MCF-745
A54940

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